3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide
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Overview
Description
I-432 is a synthetic organic compound known for its inhibitory effects on the transmembrane serine proteinase 2 (TMPRSS2). TMPRSS2 is an enzyme present in human airway cells and is involved in processes that support infection by various viruses, including influenza and coronaviruses . The compound has a molecular weight of 830.62 and a chemical formula of C33H35Cl2F6N5O7S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-432 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques, including amide bond formation, sulfonamide formation, and piperidine ring construction .
Industrial Production Methods
Industrial production of I-432 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
I-432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: I-432 can undergo substitution reactions, particularly at the piperidine ring and sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of I-432, which retain the core structure but have modified functional groups.
Scientific Research Applications
I-432 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of serine proteases and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of TMPRSS2 in viral infections and to develop antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, including influenza and coronaviruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting TMPRSS2
Mechanism of Action
I-432 exerts its effects by inhibiting the activity of TMPRSS2. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition blocks the activation of viral proteins necessary for viral entry into host cells, thereby reducing viral propagation. The molecular targets include the catalytic domain of TMPRSS2, and the pathways involved are those related to viral entry and replication .
Comparison with Similar Compounds
Similar Compounds
Camostat Mesylate: Another TMPRSS2 inhibitor used in research for its antiviral properties.
Nafamostat Mesylate: Similar to camostat mesylate, it inhibits TMPRSS2 and is studied for its potential in treating viral infections.
Bromhexine Hydrochloride: Known to inhibit TMPRSS2 and is explored for its antiviral effects.
Uniqueness of I-432
I-432 is unique due to its high specificity and potency as a TMPRSS2 inhibitor. It has a very low inhibition constant (Ki = 0.9 nM), making it one of the most effective inhibitors of this enzyme. This high potency, combined with its well-defined chemical structure, makes I-432 a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C29H35Cl2N5O3S |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H35Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-6,8,15,17-19,23,27,35H,7,9-14,16,32H2,(H3,33,34)/t23?,27-/m1/s1 |
InChI Key |
LMPUOHRYPACLDR-IQHZPMLTSA-N |
Isomeric SMILES |
C1CN(CCC1CCN)C(=O)[C@@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl |
Origin of Product |
United States |
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